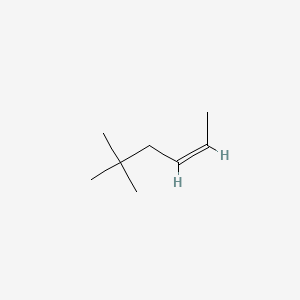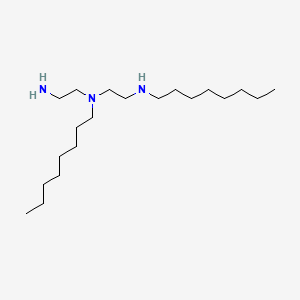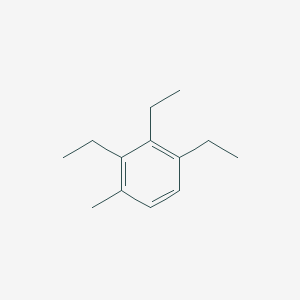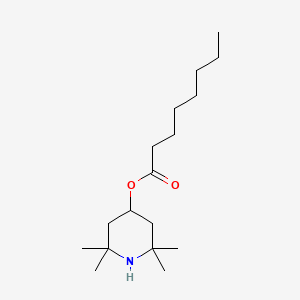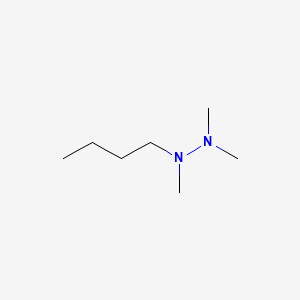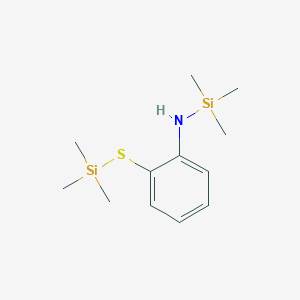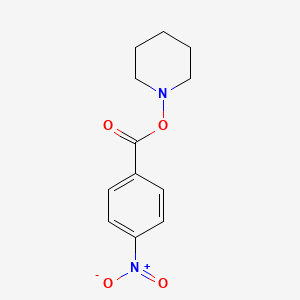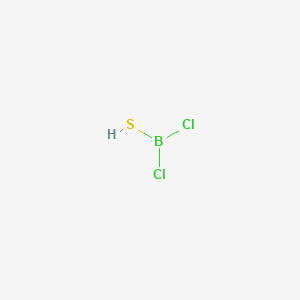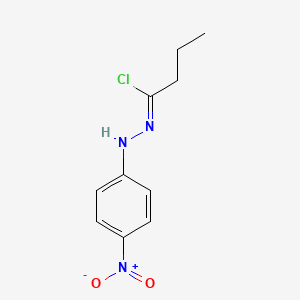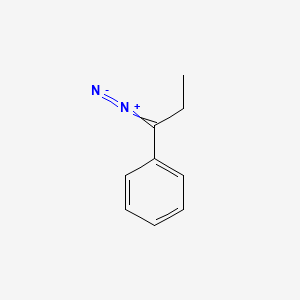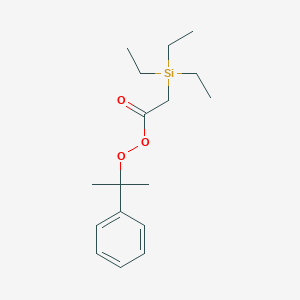![molecular formula C8H10N2OS B14659124 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione CAS No. 43149-46-8](/img/structure/B14659124.png)
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyprop-1-enyl group and a methyl group attached to a pyrimidine ring with a thione functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by reacting the pyrimidine derivative with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Addition of the Hydroxyprop-1-enyl Group: The hydroxyprop-1-enyl group is added through a reaction involving an appropriate alkene and a hydroxylating agent under controlled conditions.
Methylation: The final step involves the methylation of the pyrimidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-enyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol or a sulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives or substituted pyrimidines.
科学研究应用
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur in the thione group.
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-amine: Similar structure but with an amine group instead of the thione group.
Uniqueness
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs with oxygen or amine groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
43149-46-8 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC 名称 |
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-7(4-6(2)11)10-8(12)9-5/h3-4,11H,1-2H3,(H,9,10,12)/b6-4+ |
InChI 键 |
LVUGEGHQSDSIJC-GQCTYLIASA-N |
手性 SMILES |
CC1=CC(=NC(=S)N1)/C=C(\C)/O |
规范 SMILES |
CC1=CC(=NC(=S)N1)C=C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


